molecular formula C18H18ClN3O4 B4889521 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine

1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4889521
M. Wt: 375.8 g/mol
InChI Key: BAHVZDINMPNHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives, which have been shown to possess various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the modulation of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to activate the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis. The compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to possess various biochemical and physiological effects, including the inhibition of oxidative stress, inflammation, and apoptosis. The compound has also been shown to enhance neuronal survival and promote neurogenesis. In addition, 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is its low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, including the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke. Further studies are also needed to elucidate the precise mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine and to identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may enhance its therapeutic potential. Overall, 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the condensation of 5-chloro-2-methoxybenzoic acid with 1-(4-nitrophenyl)piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to possess neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-17-7-2-13(19)12-16(17)18(23)21-10-8-20(9-11-21)14-3-5-15(6-4-14)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHVZDINMPNHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

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